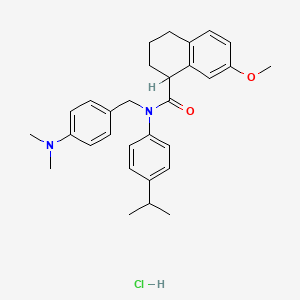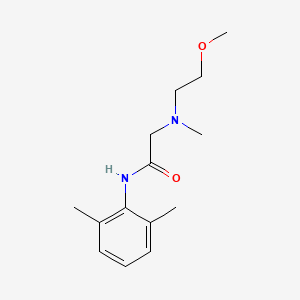
Apicidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apicidin is a fungal metabolite and a broad-spectrum antiprotozoal agent . It is a potent inhibitor of histone deacetylases (HDACs), particularly histone deacetylase 1 and 3 (HDAC1 and HDAC3) . It exhibits anti-protozoal activity against apicomplexan metabolite produced by parasites and also possesses anti-proliferative activity against several cancer cell lines .
Synthesis Analysis
Apicidin is produced by certain isolates of Fusarium semitectum . The apicidin biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) gene cluster . The NRPS gene, named as apicidin synthetase gene 1 (APS1), along with other genes in the cluster, are required for apicidin production . The cluster gene APS2, a putative transcription factor, regulates the expression of the genes in the cluster .Molecular Structure Analysis
Apicidin is a cyclic tetrapeptide . It has structural similarities to the known histone deacetylase inhibitor apicidin . The molecular formula of Apicidin is C34H49N5O6 .Chemical Reactions Analysis
The apicidin biosynthetic pathway involves several chemical reactions . The apicidin analogues apicidin E, apicidin D2, and apicidin B were identified from chemical analysis of the mutants .Physical And Chemical Properties Analysis
The molecular weight of Apicidin is 623.8 g/mol . The molecular formula of Apicidin is C34H49N5O6 .Applications De Recherche Scientifique
Application in Plant Pathology
- Scientific Field : Plant Pathology
- Summary of Application : Apicidin F (APF), a derivative of Apicidin, is produced by the rice pathogen Fusarium fujikuroi . This secondary metabolite has structural similarities to Apicidin, a known histone deacetylase inhibitor .
- Methods of Application : The production of APF is achieved through a non-ribosomal peptide synthetase (NRPS) gene cluster . The cluster genes are expressed under conditions of high nitrogen and acidic pH .
- Results or Outcomes : The study identified two new derivatives of APF named apicidin J and K . The production of these derivatives is dependent on the nitrogen regulator AreB, and the pH regulator PacC .
Application in Acute Myeloid Leukemia (AML) Treatment
- Scientific Field : Oncology
- Summary of Application : Apicidin shows promising therapeutic effects on AML by inhibiting cell proliferation, facilitating apoptosis, and inducing myeloid differentiation of AML cells .
- Methods of Application : The therapeutic effect of Apicidin on AML is achieved by increasing the expression of QPCT, which is significantly decreased in AML samples compared to normal controls .
- Results or Outcomes : QPCT depletion promotes cell proliferation, inhibits apoptosis, and impairs myeloid differentiation of AML cells, alleviating the anti-leukemic effect of Apicidin on AML . This finding provides a novel therapeutic target for AML and lays the foundation for the clinical application of Apicidin in AML patients .
Application in Inhibiting Tumor Cell Proliferation
- Scientific Field : Oncology
- Summary of Application : Apicidin, a histone deacetylase inhibitor, inhibits the proliferation of tumor cells .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Propriétés
Numéro CAS |
183506-66-3 |
|---|---|
Nom du produit |
Apicidin |
Formule moléculaire |
C34H49N5O6 |
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
methyl 6-[(3S,6S,9S,12R)-3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.4.0]hexadecan-9-yl]hexanoate |
InChI |
InChI=1S/C33H47N5O7/c1-5-21(2)29-33(43)37-18-12-11-16-27(37)32(42)34-24(14-7-6-8-17-28(39)44-3)30(40)35-25(31(41)36-29)19-22-20-38(45-4)26-15-10-9-13-23(22)26/h9-10,13,15,20-21,24-25,27,29H,5-8,11-12,14,16-19H2,1-4H3,(H,34,42)(H,35,40)(H,36,41)/t21?,24-,25-,27+,29-/m0/s1 |
Clé InChI |
ROUDRKBLRFRFCY-VWIQTCEGSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
SMILES canonique |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC |
Apparence |
Solid powder |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
apicidin apicidin C cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



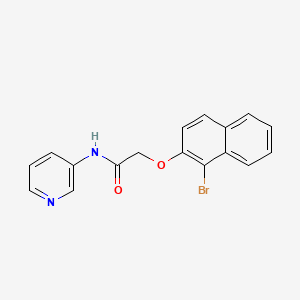
![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)
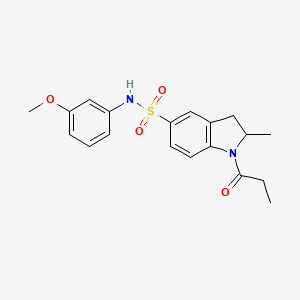
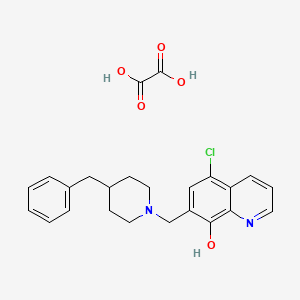
![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)
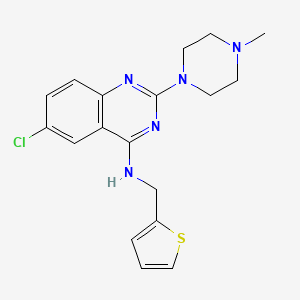
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
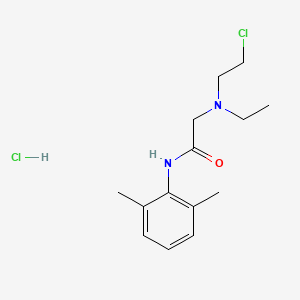
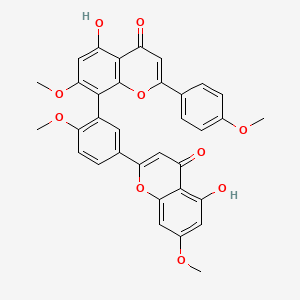
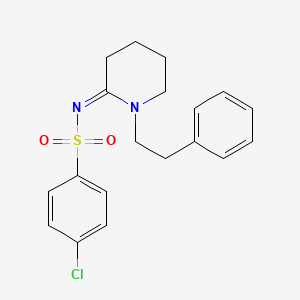
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
